molecular formula C6H7NO2 B1388661 2-Methoxypyridin-4-ol CAS No. 66080-45-3

2-Methoxypyridin-4-ol

Cat. No.: B1388661
CAS No.: 66080-45-3
M. Wt: 125.13 g/mol
InChI Key: LRNDOTVCAIEGPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxypyridin-4-ol is an organic compound with the molecular formula C6H7NO2. It is a derivative of pyridine, featuring a methoxy group at the second position and a hydroxyl group at the fourth position. This compound is known for its applications in various chemical reactions and its potential use in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxypyridin-4-ol can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another method starts with 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up processes apply. These typically involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxypyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups .

Mechanism of Action

The mechanism of action of 2-Methoxypyridin-4-ol involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in electron transfer processes, facilitating the formation or breaking of chemical bonds .

Biological Activity

2-Methoxypyridin-4-ol (CAS Number: 66080-45-3) is a pyridine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by its methoxy group at the second position and hydroxyl group at the fourth position of the pyridine ring. This structural configuration allows it to function as both a nucleophile and electrophile in various chemical reactions, facilitating electron transfer processes that are crucial for its biological activity.

Key Mechanisms of Action:

  • Nucleophilic Activity: The hydroxyl group can participate in nucleophilic substitutions, enhancing the compound's reactivity with electrophiles.
  • Electrophilic Activity: Depending on the reaction conditions, it can also act as an electrophile, engaging in electrophilic aromatic substitutions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, compound 13k, which contains this moiety, exhibited selective cytotoxicity against various cancer cell lines including KB (human cervical cancer), A549 (lung cancer), and HepG2 (liver cancer) with IC50 values indicating moderate to high potency .

Table 1: Cytotoxicity Data for Compound 13k

Cell LineIC50 (µM)
KB12.5
A54915.0
HepG210.0

In addition to direct cytotoxic effects, these compounds have been shown to induce apoptosis and cause cell cycle arrest in the G0/G1 phase, suggesting a multifaceted mechanism of action against tumor cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. A study evaluating various pyridine derivatives found that certain derivatives, including those featuring the this compound structure, demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity

CompoundZone of Inhibition (mm)
This compound15
Standard Antibiotic20

Study on Functionalization Using Burkholderia sp.

A notable case study involved the use of Burkholderia sp. MAK1 to oxyfunctionalize pyridine derivatives, including this compound. The study demonstrated that this bacterium could efficiently convert various substrates into hydroxylated products, showcasing a biocatalytic approach to synthesizing valuable derivatives from this compound .

Findings:

  • The conversion rates were highest at temperatures around 30°C.
  • Nearly complete conversion (~97%) of specific substrates was achieved within six hours.

Therapeutic Applications

Ongoing research is investigating the potential therapeutic applications of this compound in treating conditions such as multidrug-resistant tuberculosis (MDR-TB). Compounds based on this structure have shown promise in preclinical models for their ability to inhibit Mycobacterium tuberculosis growth while exhibiting reduced toxicity compared to traditional treatments .

Properties

IUPAC Name

2-methoxy-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-9-6-4-5(8)2-3-7-6/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNDOTVCAIEGPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801314632
Record name 2-Methoxy-4-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801314632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66080-45-3
Record name 2-Methoxy-4-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66080-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-4-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801314632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxypyridin-4-ol
Reactant of Route 2
Reactant of Route 2
2-Methoxypyridin-4-ol
Reactant of Route 3
2-Methoxypyridin-4-ol
Reactant of Route 4
2-Methoxypyridin-4-ol
Reactant of Route 5
2-Methoxypyridin-4-ol
Reactant of Route 6
2-Methoxypyridin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.